molecular formula C20H15BrN2S B2793040 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine CAS No. 131947-31-4

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine

Cat. No.: B2793040
CAS No.: 131947-31-4
M. Wt: 395.32
InChI Key: LOUOUBCZAOCYPJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at positions 2 and 3 with a 4-bromophenyl group and a p-tolylthio moiety, respectively. This compound is of interest in medicinal chemistry due to the versatility of the imidazo[1,2-a]pyridine scaffold, which is known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

2-(4-bromophenyl)-3-(4-methylphenyl)sulfanylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2S/c1-14-5-11-17(12-6-14)24-20-19(15-7-9-16(21)10-8-15)22-18-4-2-3-13-23(18)20/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUOUBCZAOCYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine site .

Scientific Research Applications

Pharmacological Properties

The imidazo[1,2-a]pyridine derivatives, including 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine, exhibit a range of pharmacological activities:

  • Anticancer Activity : Several studies have indicated that imidazo[1,2-a]pyridine derivatives possess potent anticancer properties. They have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .
  • Antiviral Effects : Research has highlighted the antiviral potential of these compounds against various viral infections. Their ability to interfere with viral replication makes them candidates for further development as antiviral agents .
  • Anti-inflammatory and Antimicrobial Activities : The compound has also demonstrated anti-inflammatory effects in preclinical models. Additionally, its antimicrobial properties have been explored, showing effectiveness against several bacterial strains, which positions it as a potential therapeutic agent in infectious diseases .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral activity, researchers synthesized several derivatives of imidazo[1,2-a]pyridine and tested them against influenza virus. The results showed that the compound exhibited a dose-dependent inhibition of viral replication, suggesting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions at positions 2 and 3, leading to variations in electronic properties, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight Key Properties
Target Compound 2-(4-Bromophenyl), 3-(p-tolylthio) C₂₀H₁₅BrN₂S 407.31 High lipophilicity, bromine enhances electrophilicity
3-(4-Bromophenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (53) 2-(4-Chlorophenyl), 3-(4-bromophenyl) C₁₈H₁₁BrClN₂ 385.65 Halogenated substituents improve binding to aromatic receptors
2-(4-Methoxyphenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine (3t) 2-(4-Methoxyphenyl), 3-(p-tolylthio) C₂₁H₁₈N₂OS 346.44 Methoxy group increases electron density, altering NMR shifts (δ 3.71 ppm for OCH₃)
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine 2-(4-Fluorophenyl), 6-bromo C₁₃H₈BrFN₂ 295.12 Fluorine enhances bioavailability; bromine at position 6 affects steric interactions

Key Observations :

  • Halogen vs.
  • Positional Effects : Bromine at position 6 () vs. position 2 (target compound) alters steric hindrance and electronic distribution, which may influence interactions with enzymatic targets .

Key Observations :

  • Suzuki Coupling Efficiency : Halogenated arylboronic acids (e.g., 4-bromophenyl) provide moderate to high yields (64–92%) in imidazo[1,2-a]pyridine synthesis .
  • Thiolation Reactions : The p-tolylthio group in the target compound and compound 3t is introduced via nucleophilic substitution or thiol-ene chemistry, with yields exceeding 85% .

Key Observations :

  • Anti-Inflammatory Potential: The target compound’s p-tolylthio group may mimic sulfonamide-containing COX-2 inhibitors (e.g., ), though direct activity data is lacking .
  • Anti-TB Activity : Imidazo[1,2-a]pyridines with lipophilic substituents (e.g., 4-fluorophenyl in ) exhibit potent anti-mycobacterial activity, suggesting the bromophenyl variant could be explored similarly .

Biological Activity

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for various pharmacological properties including anticancer, antimicrobial, and kinase inhibition activities. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

  • Molecular Formula : C13H10BrN2S
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 34658-66-7

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer treatment. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Case Study : A derivative of imidazo[1,2-a]pyridine demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) with IC50 values ranging from 6.66 µM to 10 µM . The mechanism of action was linked to the inhibition of CDK9, which plays a role in transcriptional regulation and cell proliferation.

Antimicrobial Activity

The antimicrobial properties of imidazo[1,2-a]pyridine derivatives have also been explored. A study indicated that modifications on the imidazo ring could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

  • Experimental Findings : Compounds exhibited varying degrees of activity against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative), with the former being more susceptible . The structure-activity relationship (SAR) analysis suggested that specific substitutions on the phenyl rings improved binding affinity to bacterial enzymes.

The biological activity of this compound can be attributed to its ability to interact with key biomolecules involved in cellular processes:

  • Kinase Inhibition : The compound may act as a kinase inhibitor by binding to the ATP-binding site of CDKs, thereby preventing their activation and subsequent phosphorylation events critical for cell cycle progression.
  • Antibacterial Mechanism : The interaction with bacterial enzymes disrupts essential metabolic pathways, leading to cell death.

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxic effects on MCF7 and HCT116; CDK9 inhibition observed
Antimicrobial ActivityEffective against Bacillus cereus and Escherichia coli; structure modifications enhanced activity
MechanismInhibition of CDKs; disruption of bacterial metabolism

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-(4-bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine?

  • Methodological Answer : Synthesis typically involves sequential reactions, such as coupling 4-bromophenyl precursors with p-tolylthio groups under controlled conditions. Critical parameters include:

  • Temperature : Maintain 60–80°C during imidazo[1,2-a]pyridine ring formation to avoid side reactions (e.g., over-oxidation) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Purity Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and confirm >95% purity post-synthesis. Validate final structure via 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm) and HRMS (mass accuracy <2 ppm) .

Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Crystallography : Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) to determine dihedral angles between the bromophenyl and imidazo[1,2-a]pyridine planes. For example, similar compounds exhibit angles of 12.0°–47.5°, influencing π-π stacking interactions .
  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare calculated bond lengths/angles with experimental data. Hirshfeld surface analysis can quantify intermolecular contacts (e.g., Br···H interactions at 3.01 Å) .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of biological activity in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (IC50_{50} determination). For sulfonamide-containing analogs (e.g., 4-bromo-N-(3-imidazo[1,2-a]pyridinyl)benzenesulfonamide), measure binding affinity via surface plasmon resonance (SPR) .
  • Cellular Studies : Perform MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity. Use siRNA knockdown to confirm target specificity if activity correlates with protein expression levels .

Q. How can structure-activity relationship (SAR) studies guide the design of imidazo[1,2-a]pyridine analogs with enhanced potency?

  • Methodological Answer :

  • Analog Synthesis : Replace the p-tolylthio group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects. Introduce halogens (e.g., 6-iodo substitution) to enhance lipophilicity .
  • Bioactivity Profiling : Compare IC50_{50} values across analogs using dose-response curves. For example, 6-fluoro derivatives show 10-fold higher activity than unsubstituted analogs in antiviral assays .

Q. How should researchers address contradictory data in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Experimental Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability.
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers. For example, discrepancies in cytotoxicity data may arise from differences in cell line genetic backgrounds .

Technical and Analytical Challenges

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps at the ωB97XD/def2-TZVP level. Lower gaps (<4 eV) indicate higher electrophilicity at the bromine site, favoring SNAr reactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to predict reaction pathways and transition states .

Q. What crystallographic techniques resolve challenges in characterizing imidazo[1,2-a]pyridine derivatives with flexible substituents?

  • Methodological Answer :

  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<0.8 Å).
  • Twinned Crystal Refinement : Use software (e.g., SHELXL) to model disorder in p-tolylthio groups, leveraging constraints for sulfur atom positioning .

Q. How can researchers minimize synthetic byproducts during imidazo[1,2-a]pyridine ring closure?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems to enhance regioselectivity.
  • Byproduct Identification : Use LC-MS/MS to detect dimers or oxidation byproducts. Optimize reaction time (<5 hours) to prevent over-reaction .

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